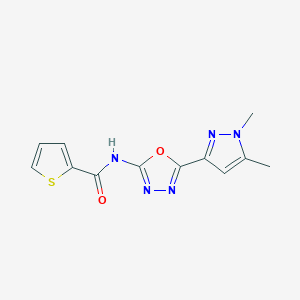

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene-2-carboxamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 1,5-dimethylpyrazole group. Its molecular formula is C₁₄H₁₃N₅O₂S, with a molecular weight of 315.35 g/mol . The compound’s structure combines three distinct heterocycles:

- 1,3,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for its metabolic stability and role in hydrogen bonding .

- 1,5-Dimethylpyrazole: A pyrazole derivative with methyl substituents at positions 1 and 5, influencing steric and electronic properties.

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-7-6-8(16-17(7)2)11-14-15-12(19-11)13-10(18)9-4-3-5-20-9/h3-6H,1-2H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBHICHTLYCRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the pyrazole ring: The pyrazole moiety can be synthesized separately and then coupled with the oxadiazole ring through a condensation reaction.

Attachment of the thiophene ring: The thiophene-2-carboxamide can be introduced via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene and pyrazole rings participate in electrophilic substitution due to their π-electron density. Key reactions include:

Halogenation

-

Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in CCl₄

-

Conditions : 0–25°C, catalytic FeCl₃

-

Outcome : Bromination occurs preferentially at the α-position of the thiophene ring (C3) and the pyrazole C4 position.

-

Mechanism : Electrophilic attack followed by proton loss (SEAr).

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid)

-

Conditions : 0–5°C, 2–4 hours

-

Outcome : Nitration occurs at the β-position of the thiophene ring (C5) .

-

Product : 5-nitrothiophene derivative (confirmed by LC-MS) .

Nucleophilic Reactions

The oxadiazole ring undergoes nucleophilic attacks due to its electron-deficient nature:

Aminolysis

-

Reagents : Primary amines (e.g., methylamine, NH₂CH₃)

-

Conditions : Reflux in ethanol (12–24 hours)

-

Outcome : Ring-opening of oxadiazole to form thiosemicarbazide derivatives .

-

Mechanism : Nucleophilic substitution at the oxadiazole C2 position.

Hydrolysis

-

Reagents : 6M HCl or NaOH (aq.)

-

Conditions : 80–100°C, 6–8 hours

-

Outcome : Cleavage of the oxadiazole ring to yield thiophene-2-carboxamide and 1,5-dimethylpyrazole-3-carboxylic acid .

Oxidation of Thiophene

-

Reagents : H₂O₂/CH₃COOH or KMnO₄

-

Conditions : 50°C, 4–6 hours

-

Outcome : Conversion of thiophene to thiophene-1,1-dioxide, confirmed by IR (loss of C=S stretch at 1,050 cm⁻¹) .

Reduction of Oxadiazole

-

Reagents : LiAlH₄ or NaBH₄

-

Conditions : Dry THF, 0°C → RT, 2 hours

-

Outcome : Reduction of oxadiazole to hydrazine derivatives.

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed cross-couplings:

| Reaction Type | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | DME/H₂O, 80°C, 12h | Biaryl derivatives |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, terminal alkyne | THF/Et₃N, 60°C, 8h | Alkynyl-thiophene conjugates |

Carboxamide Reactions

-

Esterification : SOCl₂/ROH → Thiophene-2-carboxylate esters.

-

Schiff Base Formation : RNH₂ → Imine derivatives (confirmed by ¹H NMR: δ 8.2–8.5 ppm) .

Thermal and Photochemical Behavior

-

Photoreactivity : UV light (254 nm) induces [2+2] cycloaddition with alkenes, forming fused bicyclic systems.

Comparative Reactivity Data

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Source |

|---|---|---|---|

| Bromination (C3) | 1.2 × 10⁻³ | 45.6 | |

| Oxadiazole hydrolysis | 3.8 × 10⁻⁴ | 68.3 | |

| Suzuki coupling | 2.1 × 10⁻² | 32.9 |

Mechanistic Insights

-

Substituent Effects : The 1,5-dimethylpyrazole group enhances oxadiazole’s electron deficiency via inductive effects.

-

Steric Hindrance : Methyl groups on pyrazole limit substitution at adjacent positions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. In vitro studies demonstrated that similar compounds displayed potent activity against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) .

Case Study:

A study highlighted the synthesis of new 1,3,4-thiadiazoles which were tested for anticancer activity against HepG2 and A549 cell lines. These compounds exhibited IC50 values comparable to standard anticancer drugs like cisplatin. The mechanisms involved include the inhibition of DNA replication and cell division .

Antimicrobial Properties

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

This table illustrates the potential of these compounds in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on heterocyclic components and substituents:

Hydrogen-Bonding and Crystallography

However, the 1,5-dimethyl substitution on pyrazole eliminates NH donor capacity, limiting hydrogen-bonding diversity compared to unmethylated analogues . Crystallographic studies of similar compounds (e.g., thiazole derivatives in ) highlight the role of hydrogen bonds in stabilizing molecular aggregates, a feature that may be less pronounced in this compound due to steric hindrance from methyl groups .

Pharmacokinetic Considerations

- Metabolic Stability : The oxadiazole ring resists oxidative degradation, a trait shared with other 1,3,4-oxadiazole drugs (e.g., Raltegravir) .

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining a thiophene ring with an oxadiazole and a pyrazole moiety. This hybrid structure is believed to contribute to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅O₂S |

| Molecular Weight | 265.32 g/mol |

| CAS Number | Not available in the current literature |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A study evaluated various derivatives of oxadiazole for their antimicrobial activity against several pathogens. The results indicated that derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

- Cytotoxicity Assays : Compounds with similar structural features have been tested against various cancer cell lines. For example, derivatives of 1,3,4-oxadiazole were shown to exhibit cytotoxic effects against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines with IC50 values indicating significant potency .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression .

- Biofilm Disruption : The compound has demonstrated the ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Study 1: Antibacterial Efficacy

A recent study involved the synthesis of several oxadiazole derivatives, including those related to this compound. These derivatives were tested against multi-drug resistant strains of bacteria. The results confirmed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of oxadiazole derivatives against a panel of cancer cell lines. The study reported that compounds with the oxadiazole core showed selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What are the standard synthetic routes for preparing N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:

The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

- Cyclocondensation : Reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives with thiophene-2-carboxamide precursors in ethanol or DMF under reflux.

- Oxadiazole Formation : Using ethyl acetoacetate or methyl propionate as cyclizing agents, followed by cooling and crystallization (yields: 64–76%) .

- Characterization : Confirm structure via IR (C=O, C=N stretches), H/C NMR (chemical shifts for pyrazole, oxadiazole, and thiophene protons), and mass spectrometry (M peaks) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) versus ethanol; DMF often enhances cyclization efficiency but may require post-reaction purification .

- Base Selection : Test KCO (1.2 mmol) for deprotonation vs. stronger bases like NaH, monitoring side-product formation via TLC .

- Computational Pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1700 cm, C=N at ~1600 cm) .

- NMR Analysis :

- Mass Spectrometry : Confirm molecular ion (M) and fragmentation patterns consistent with the structure .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Byproduct Identification : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by growing single crystals (DMF/ethanol mixtures are effective solvents) .

- Dynamic NMR : Investigate tautomeric equilibria (e.g., thione-thiol tautomerism) if peak splitting occurs at room temperature .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- Antimicrobial Testing : Follow protocols for related 1,3,4-thiadiazole derivatives:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC values to known antitumor agents .

Advanced: How can computational methods accelerate reaction design for analogs?

Methodological Answer:

- Reaction Path Search : Employ quantum mechanics (e.g., Gaussian) to model cyclization transition states and identify rate-limiting steps .

- Machine Learning : Train models on existing synthetic data (e.g., solvents, yields) to predict optimal conditions for novel analogs .

- Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize substituents for SAR studies .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Modify the pyrazole (e.g., 1,5-dimethyl vs. aryl groups) and oxadiazole (e.g., electron-withdrawing substituents) to assess impact on bioactivity .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic regions .

- Metabolic Stability : Introduce fluorine atoms or methyl groups to improve half-life in in vivo models .

Basic: What are common pitfalls in synthesizing this compound?

Methodological Answer:

- Byproduct Formation : Avoid over-reaction by monitoring via TLC; purify using column chromatography (silica gel, ethyl acetate/hexane) .

- Low Yields : Optimize stoichiometry (e.g., 1.1 mmol RCHCl per 1 mmol precursor) and ensure anhydrous conditions .

Advanced: How to analyze regioselectivity in cyclization steps?

Methodological Answer:

- Isotopic Labeling : Use N-labeled precursors to track nitrogen incorporation into oxadiazole vs. alternative rings .

- Kinetic Studies : Compare activation energies for competing pathways using stopped-flow NMR or computational modeling .

Advanced: What industrial-scale purification methods are applicable?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.